Cas no 946366-85-4 (1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide)
1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- HMS3525D13
- 6-oxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-phenylpyridazine-3-carboxamide
- AKOS021755499
- 1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- 946366-85-4
- F2877-0083
- 6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
- VU0503668-1
-
- Inchi: 1S/C22H22N4O3/c1-15(2)16-8-10-18(11-9-16)23-20(27)14-26-21(28)13-12-19(25-26)22(29)24-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,23,27)(H,24,29)
- InChI Key: LWWYYKHADOKVMG-UHFFFAOYSA-N
- SMILES: O=C(CN1C(C=CC(C(NC2C=CC=CC=2)=O)=N1)=O)NC1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 390.16919058g/mol
- Monoisotopic Mass: 390.16919058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 90.9Ų
1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2877-0083-2μmol |
6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide |
946366-85-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2877-0083-1mg |
6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide |
946366-85-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2877-0083-2mg |
6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide |
946366-85-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2877-0083-3mg |
6-oxo-N-phenyl-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide |
946366-85-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 946366-85-4, known as 1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a dihydropyridazine ring system, which is further substituted with an isopropylphenyl group and a phenylcarboxamide moiety. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of dihydropyridazines in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The dihydropyridazine ring system in this compound is particularly interesting because it can undergo various transformations, making it a valuable intermediate in organic synthesis. For instance, researchers have explored the use of dihydropyridazines in the development of kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The presence of the isopropylphenyl group in this compound adds to its versatility, as it can enhance the molecule's lipophilicity and improve its bioavailability.
The N-phenylcarboxamide moiety in this compound plays a critical role in its pharmacokinetic properties. Carboxamides are known for their ability to form hydrogen bonds, which can influence the solubility and permeability of a drug candidate. In recent studies, researchers have demonstrated that modifying the carboxamide group can significantly alter the pharmacokinetic profile of a molecule. This makes 1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide an attractive candidate for further exploration in drug discovery.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the dihydropyridazine ring followed by substitution reactions to introduce the desired functional groups. For example, the isopropylphenyl group can be introduced via an amide coupling reaction, while the N-phenylcarboxamide moiety can be synthesized using standard peptide coupling techniques. These methods ensure high yields and excellent purity, making this compound accessible for further research.
From an application standpoint, this compound has shown promise in several areas. In medicinal chemistry, it has been evaluated as a potential lead compound for anti-inflammatory and anti-cancer agents. Recent studies have demonstrated that dihydropyridazines with similar structures can inhibit key enzymes involved in inflammation and cell proliferation. Additionally, the isopropylphenyl group has been shown to enhance the selectivity of such compounds towards specific targets, making them more effective and less likely to cause off-target effects.
In conclusion, 1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS No. 946366
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